3-((2-(1H-indol-3-yl)ethyl)amino)propanenitrile
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Overview
Description
3-((2-(1H-indol-3-yl)ethyl)amino)propanenitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(1H-indol-3-yl)ethyl)amino)propanenitrile typically involves the reaction of tryptamine with acrylonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction proceeds via a nucleophilic addition mechanism, where the amine group of tryptamine attacks the electrophilic carbon of acrylonitrile, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((2-(1H-indol-3-yl)ethyl)amino)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.
Reduction: 3-((2-(1H-indol-3-yl)ethyl)amino)propanamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-((2-(1H-indol-3-yl)ethyl)amino)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((2-(1H-indol-3-yl)ethyl)amino)propanenitrile involves its interaction with specific molecular targets in the body. The indole moiety can interact with various receptors and enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter release and signaling pathways. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptamine.
Indole-3-acetic acid: A plant hormone with an indole structure.
Uniqueness
3-((2-(1H-indol-3-yl)ethyl)amino)propanenitrile is unique due to the presence of both an indole moiety and a nitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H15N3 |
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Molecular Weight |
213.28 g/mol |
IUPAC Name |
3-[2-(1H-indol-3-yl)ethylamino]propanenitrile |
InChI |
InChI=1S/C13H15N3/c14-7-3-8-15-9-6-11-10-16-13-5-2-1-4-12(11)13/h1-2,4-5,10,15-16H,3,6,8-9H2 |
InChI Key |
HGYHTHWLJDVNPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCCC#N |
Origin of Product |
United States |
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